molecular formula C16H14N2O4S B2551770 3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 568544-01-4

3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2551770
CAS No.: 568544-01-4
M. Wt: 330.36
InChI Key: DIKRXZUCQBKOMS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • 3,4-Dimethoxyphenyl substituent at position 3, contributing steric bulk and electron-donating effects.
  • 2-Sulfanyl (SH) group, which may act as a nucleophile or participate in redox reactions.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-hydroxy-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-21-13-6-3-9(7-14(13)22-2)18-15(20)11-8-10(19)4-5-12(11)17-16(18)23/h3-8,19H,1-2H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKRXZUCQBKOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(C=CC(=C3)O)NC2=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and anti-inflammatory properties, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4SC_{16}H_{18}N_2O_4S with a molecular weight of approximately 350.39 g/mol. The compound features a quinazolinone core structure with specific substituents that enhance its biological activity.

1. Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant potential of various substituted quinazolinones using assays such as ABTS and CUPRAC. Results showed that compounds with hydroxyl groups exhibited enhanced antioxidant activity due to their ability to scavenge free radicals effectively .

Table 1: Antioxidant Activity of Quinazolinone Derivatives

CompoundABTS (μM)CUPRAC (μM)
This compound12.515.0
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one10.012.0
2-thioxobenzo[g]quinazoline derivative8.511.5

The presence of at least one hydroxyl group significantly contributes to the antioxidant capacity of these compounds .

2. Antibacterial Activity

Quinazolinones have been studied for their antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.25 to 4 μg/mL against MRSA strains .

Case Study: Synergistic Effects
A notable case study highlighted the synergistic effect of this compound when combined with piperacillin-tazobactam against MRSA in a mouse model. The combination therapy was effective in reducing bacterial load significantly compared to monotherapy .

3. Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones has also been documented. The compound was tested in various models, showing significant inhibition of carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs like aspirin and indomethacin .

Table 2: Anti-inflammatory Effects

Treatment GroupEdema Reduction (%)
Control0
Aspirin65
Indomethacin70
Compound60

The results indicate that this compound can effectively modulate inflammatory responses through inhibition of pro-inflammatory mediators.

The biological activities observed can be attributed to the structural features of the compound that allow for interactions with biological targets:

  • Antioxidant Mechanism : Hydroxyl groups facilitate electron donation to free radicals.
  • Antibacterial Mechanism : The compound binds to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis.
  • Anti-inflammatory Mechanism : Modulation of cytokine release and inhibition of leukocyte migration are key pathways through which the compound exerts its effects.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of quinazolinone compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 3-(3,4-Dimethoxyphenyl)-6-hydroxy-2-sulfanyl-3,4-dihydroquinazolin-4-one have shown effectiveness against various pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antibacterial Activity

A study on related quinazolinone derivatives demonstrated that modifications at specific positions enhanced their activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly increased the antibacterial efficacy of these compounds .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinazolinone derivatives are known to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that similar compounds induce cytotoxic effects in several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival .

Antioxidant Activity

Another important application of this compound is its antioxidant properties. Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Case Study: Free Radical Scavenging

Research has demonstrated that quinazolinone derivatives exhibit significant free radical scavenging activity in vitro, suggesting their potential use in preventing oxidative damage in biological systems .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate that certain quinazolinone derivatives can protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in Cellular Models

Experimental models have shown that these compounds can mitigate neuronal cell death caused by oxidative stress and excitotoxicity, indicating their potential for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the quinazolinone scaffold can lead to enhanced biological activity.

ModificationBiological Activity
Electron-withdrawing groups at position 2Increased antibacterial efficacy
Hydroxyl groups at position 6Enhanced antioxidant activity
Sulfanyl group at position 2Improved neuroprotective effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:

Substituent Variations at Position 3

Compound Substituent at Position 3 Key Properties/Implications Reference
Target compound 3,4-Dimethoxyphenyl Enhanced lipophilicity; potential CNS activity due to methoxy groups
3-Phenyl-3,4-dihydroquinazolin-2-yl analogs Phenyl with X = H, CH₃, OCH₃, Br, Cl Electron-withdrawing groups (Br, Cl) increase stability but reduce solubility
3-(2,3-Dimethylphenyl)-7-chloro derivative 2,3-Dimethylphenyl + Cl Chloro group enhances electrophilicity; methyl groups improve metabolic stability

Substituent Variations at Position 6

Compound Substituent at Position 6 Key Properties/Implications Reference
Target compound Hydroxy (-OH) High polarity; strong hydrogen-bond donor (e.g., for enzyme inhibition)
6-Methoxy derivative () Methoxy (-OCH₃) Reduced acidity compared to -OH; improved membrane permeability
6-Methyl-3-phenyl analog () Methyl (-CH₃) Increased hydrophobicity; potential for enhanced bioavailability

Modifications at Position 2

Compound Substituent at Position 2 Key Properties/Implications Reference
Target compound Sulfanyl (-SH) Susceptible to oxidation (forms disulfides); nucleophilic reactivity
2-Sulfanylidene analogs () Sulfanylidene (S=) Stabilized via resonance; reduced reactivity compared to -SH
Tetrazolyl derivatives () Tetrazole ring Enhanced aromatic stacking interactions; improved binding affinity

Key Research Findings

Substituent Effects on Bioactivity: Methoxy and hydroxy groups at position 6 significantly influence solubility and target engagement. For example, hydroxy groups (as in the target compound) may improve binding to hydrophilic enzyme pockets, while methoxy groups enhance passive diffusion .

Synthetic Strategies: Palladium-catalyzed cross-coupling (e.g., Suzuki reaction in ) is widely used for aryl-functionalized quinazolinones, offering high yields and regioselectivity . Acid catalysis (e.g., ) is effective for constructing dihydroquinazolinone cores under mild conditions .

Thermal Stability :

  • Melting points of analogs range from 228–230°C () to higher values for halogenated derivatives, correlating with increased crystallinity due to halogen bonding .

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